2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid
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Overview
Description
2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a phenylmethoxycarbonylamino group, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a pyridine derivative to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Acylation: Acylation of the amino group with phenylmethoxycarbonyl chloride to form the phenylmethoxycarbonylamino group.
Chlorination: Introduction of the chloro group through chlorination.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-aminopyridine-3-carboxylic acid: Similar structure but lacks the phenylmethoxycarbonyl group.
5-(Phenylmethoxycarbonylamino)pyridine-3-carboxylic acid: Similar structure but lacks the chloro group.
2-Chloro-5-(methylamino)pyridine-3-carboxylic acid: Similar structure but has a methylamino group instead of the phenylmethoxycarbonylamino group.
Uniqueness
2-Chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, phenylmethoxycarbonylamino group, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-12-11(13(18)19)6-10(7-16-12)17-14(20)21-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXQIOESGJNHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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